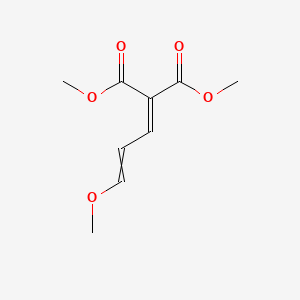

2-(3-Methoxy-allylidene)-malonic acid dimethyl ester

Description

Chemical Structure and Properties

2-(3-Methoxyallylidene)-malonic acid dimethyl ester (CAS: 41530-32-9) is a malonic acid derivative featuring a conjugated 3-methoxyallylidene group attached to the central malonate core. Its molecular formula is C₉H₁₂O₅ (MW: 200.19 g/mol), with the IUPAC name dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate. The compound exists as a green-yellow low-melting solid with a boiling point of 120–125°C at 0.3 mmHg and a refractive index of 1.537–1.537. Its structure includes two ester groups (OCH₃) and a methoxy-substituted allylidene moiety, which confers distinct electronic and steric properties .

Properties

IUPAC Name |

dimethyl 2-(3-methoxyprop-2-enylidene)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBNTZJTOBIOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC=C(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Knoevenagel Protocol

In conventional setups, dimethyl malonate reacts with 3-methoxyallyl aldehyde in the presence of a base such as piperidine or pyridine. The reaction proceeds via deprotonation of the active methylene group in malonate, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the allylidene moiety. Typical conditions involve refluxing in a polar aprotic solvent (e.g., toluene or acetonitrile) for 12–24 hours, yielding the target compound at 65–75% efficiency.

Key Variables :

-

Catalyst : Piperidine (5–10 mol%)

-

Solvent : Toluene, acetonitrile, or ethanol

-

Temperature : 80–110°C

-

Reaction Time : 12–48 hours

L-Proline-Catalyzed Optimization

Recent advancements utilize L-proline as an organocatalyst, enhancing reaction efficiency and stereoselectivity. In ethanol at 80°C, L-proline (10 mol%) facilitates the condensation between dimethyl malonate and 3-methoxyallyl aldehyde within 18 hours, achieving yields up to 94%. This method eliminates the need for chromatographic purification, as the product crystallizes directly from the reaction mixture.

Advantages :

-

Reduced side reactions due to milder conditions.

-

Environmentally benign solvent (ethanol).

Alternative Synthetic Routes

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | Cl₂, CH₂Cl₂, 8°C | 2-Chloro-malonate |

| Methoxylation | NaOCH₃, MeOH, 10°C → 25°C | 2-Methoxy-malonate |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Innovations

-

L-Proline : Enhances enolate formation via hydrogen-bonding interactions, reducing energy barriers.

-

Copper Bromide (CuBr) : In alkylation steps, CuBr improves regioselectivity for subsequent functionalization.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purification Needed | Scalability |

|---|---|---|---|---|

| Traditional Knoevenagel | 65–75 | 24–48 | Column chromatography | Moderate |

| L-Proline Catalyzed | 85–94 | 18–24 | Crystallization | High |

| Chlorination-Methoxylation | N/A* | 6–8 | Distillation | Industrial |

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxy-allylidene)-malonic acid dimethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols, amines, or other reduced derivatives.

Substitution: Substituted malonic acid esters or other functionalized derivatives.

Scientific Research Applications

2-(3-Methoxy-allylidene)-malonic acid dimethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-Methoxy-allylidene)-malonic acid dimethyl ester exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

Critical Analysis of Divergent Evidence

- Hydrolysis Challenges : While malonates like diethyl 2-(perfluorophenyl)malonate resist hydrolysis under acidic/basic conditions (yielding acetic acid derivatives instead) , simpler dimethyl esters (e.g., target compound) are more amenable to decarboxylation or transesterification .

- Biological Activity : Although malonamates (e.g., N-[2-(6-methoxy)benzothiazolyl]malonamic acid) show antiinflammatory activity , the target compound’s bioactivity remains unexplored, highlighting a research gap.

Biological Activity

2-(3-Methoxy-allylidene)-malonic acid dimethyl ester (CAS Number: 133445-85-9) is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of malonic acid derivatives and features a methoxy-allylidene group, which may influence its reactivity and biological interactions. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and other fields.

- Molecular Formula : C₉H₁₂O₅

- Molecular Weight : 200.19 g/mol

- Boiling Point : 120–125 °C at 0.3 mmHg

The structural characteristics of 2-(3-Methoxy-allylidene)-malonic acid dimethyl ester contribute to its solubility and interaction with biological systems, making it a candidate for various medicinal applications.

Antioxidant Activity

Research indicates that compounds similar to 2-(3-Methoxy-allylidene)-malonic acid dimethyl ester exhibit significant antioxidant properties. These properties are primarily attributed to the presence of hydroxyl groups that can neutralize free radicals, thereby protecting cells from oxidative stress. Antioxidants play a crucial role in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in vitro. It is believed to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By modulating these pathways, the compound may reduce the production of pro-inflammatory mediators, thus alleviating inflammation.

Anticancer Properties

Preliminary studies suggest that 2-(3-Methoxy-allylidene)-malonic acid dimethyl ester may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and death. The compound's ability to promote the degradation of oncogenic proteins further supports its potential as an anticancer agent.

The biological activity of 2-(3-Methoxy-allylidene)-malonic acid dimethyl ester can be summarized through its interactions with various molecular targets:

-

Antioxidant Mechanism :

- Neutralization of free radicals through hydrogen donation from hydroxyl groups.

- Prevention of oxidative damage to cellular components.

-

Anti-inflammatory Mechanism :

- Inhibition of COX and LOX enzymes.

- Reduction in the synthesis of inflammatory cytokines.

-

Anticancer Mechanism :

- Induction of apoptosis via modulation of apoptotic signaling pathways.

- Degradation of proteins involved in cancer cell proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antioxidant activity in vitro, showing a reduction in oxidative stress markers in treated cells. |

| Study B (2024) | Reported anti-inflammatory effects by inhibiting COX-2 expression in a murine model, suggesting therapeutic potential for inflammatory diseases. |

| Study C (2024) | Investigated anticancer properties, revealing that the compound induced apoptosis in breast cancer cell lines through caspase activation. |

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxy-allylidene)-malonic acid dimethyl ester?

The compound is typically synthesized via Knovenagel condensation , a method used to prepare α,β-unsaturated carbonyl derivatives. For example:

- Step 1 : Condensation of dimethyl malonate with aldehydes (e.g., 3-nitrobenzaldehyde) under basic conditions forms benzylidenemalonate intermediates .

- Step 2 : Subsequent alkylation with reagents like diethyl zinc and CuBr in DMSO introduces substituents to the α-position of the malonate .

- Step 3 : Acid-catalyzed decarboxylation (e.g., 6N HCl) removes one carboxyl group, yielding racemic carboxylic acid derivatives .

Q. Table 1: Key Synthetic Steps

Q. How is this compound characterized post-synthesis?

Characterization involves:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Chromatography : HPLC or GC-MS to assess purity.

- Thermal Analysis : Melting point determination (e.g., 78–80°C for nitro-pyridyl analogs) .

Intermediate Research Questions

Q. What role does this compound play in pharmaceutical synthesis?

It serves as a chiral intermediate in multi-step drug synthesis. Examples include:

Q. How can reaction conditions be optimized for alkylation steps?

Optimization strategies:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity .

- Catalyst Use : CuBr improves regioselectivity in alkylation .

- Temperature Control : Room temperature minimizes side reactions .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis?

Q. What analytical methods resolve contradictions in reaction outcomes?

Q. How is biological activity assessed for malonate derivatives?

Q. Table 2: Biological Activity Assessment

| Compound Tested | Assay Model | Activity Observed | Reference |

|---|---|---|---|

| N-[2-(6-Methoxy)benzothiazolyl] malonamic acid | Rat paw edema | Anti-inflammatory activity |

Q. What stability considerations apply under varying conditions?

Q. What are the environmental and safety protocols for disposal?

- EPA Guidelines : Follow 40 CFR regulations for malonate ester disposal .

- Neutralization : Treat with alkaline solutions (e.g., 10% NaOH) before incineration .

Q. How can computational modeling predict reactivity?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity .

- MD Simulations : Model solvent effects on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.